molecular formula C6H12O5 B118079 (2R,3R,4S,5S)-2-methoxyoxane-3,4,5-triol CAS No. 3945-28-6

(2R,3R,4S,5S)-2-methoxyoxane-3,4,5-triol

Cat. No. B118079
CAS RN: 3945-28-6
M. Wt: 164.16 g/mol
InChI Key: ZBDGHWFPLXXWRD-UNTFVMJOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2R,3R,4S,5S)-2-methoxyoxane-3,4,5-triol, also known as 2-methoxy-3,4,5-trihydroxytetrahydrofuran, is a natural compound found in various plant species. It has gained attention in recent years due to its potential applications in the pharmaceutical and biomedical fields.

Scientific Research Applications

Solubility Studies

  • Solubility in Ethanol-Water Solutions : The solubility of various saccharides, including (2R,3R,4S,5S)-2-methoxyoxane-3,4,5-triol, in ethanol-water solutions was studied. It was found that solubility increases with temperature and varies with the ethanol mass fraction in the solvent (Gong et al., 2012).

Synthesis and Structural Analysis

  • Chiral Building Blocks for Prostanoids : A study focused on the synthesis of methyl (Z)-3-[(2R,3R,4S,5S)-5-(2-methoxy-2-oxoethyl)-3,4-(isopropylidenedioxy)tetrahydrofuran-2-yl]-prop-2-enoate. This compound relates to (2R,3R,4S,5S)-2-methoxyoxane-3,4,5-triol and contributes to the understanding of its stereochemical properties (Valiullina et al., 2019).

  • Nuclear Magnetic Resonance Identification : The structural identification of 4-(2-(4-(benzyloxy)phenoxy)ethoxy)butane-1,2,3-triol, a compound structurally related to (2R,3R,4S,5S)-2-methoxyoxane-3,4,5-triol, was carried out using nuclear magnetic resonance (NMR) techniques (Yu Shu-lin, 2010).

Biochemistry and Molecular Studies

  • Nucleic Acids Research : A protected phosphoramidite building block based on (2R,3S)-4-(Methoxyamino)butane-1,2,3-triol, closely related to (2R,3R,4S,5S)-2-methoxyoxane-3,4,5-triol, was synthesized and incorporated into DNA oligonucleotides. This research contributes to understanding the potential biomedical applications of these compounds (Afari et al., 2022).

Material Science Applications

  • Corrosion Inhibition Studies : Research on spirocyclopropane derivatives, which include compounds structurally similar to (2R,3R,4S,5S)-2-methoxyoxane-3,4,5-triol, demonstrated their effectiveness as corrosion inhibitors. This study reveals the potential application of such compounds in protecting metals from corrosion (Chafiq et al., 2020).

properties

IUPAC Name

(2R,3R,4S,5S)-2-methoxyoxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O5/c1-10-6-5(9)4(8)3(7)2-11-6/h3-9H,2H2,1H3/t3-,4-,5+,6+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBDGHWFPLXXWRD-UNTFVMJOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1C(C(C(CO1)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO[C@H]1[C@@H]([C@H]([C@H](CO1)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30415764
Record name AC1NSYO7
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30415764
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2R,3R,4S,5S)-2-methoxyoxane-3,4,5-triol

CAS RN

3945-28-6
Record name AC1NSYO7
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30415764
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2R,3R,4S,5S)-2-methoxyoxane-3,4,5-triol
Reactant of Route 2
Reactant of Route 2
(2R,3R,4S,5S)-2-methoxyoxane-3,4,5-triol
Reactant of Route 3
Reactant of Route 3
(2R,3R,4S,5S)-2-methoxyoxane-3,4,5-triol
Reactant of Route 4
Reactant of Route 4
(2R,3R,4S,5S)-2-methoxyoxane-3,4,5-triol
Reactant of Route 5
(2R,3R,4S,5S)-2-methoxyoxane-3,4,5-triol
Reactant of Route 6
(2R,3R,4S,5S)-2-methoxyoxane-3,4,5-triol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.